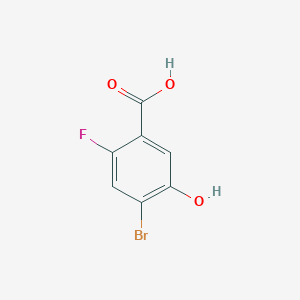

4-Bromo-2-fluoro-5-hydroxybenzoic acid

Übersicht

Beschreibung

4-Bromo-2-fluoro-5-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4BrFO3 and its molecular weight is 235.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known to be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

Mode of Action

The 4-Bromo-2-fluoro-5-hydroxybenzoic acid is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The reaction involves two key steps: oxidative addition and transmetalation .

In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups. In the transmetalation step, nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is part of the broader field of palladium-catalyzed coupling reactions, which are fundamental processes in organic synthesis.

Pharmacokinetics

The compound is known to be solid at room temperature , which may influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of biaryl intermediates . These intermediates can be further used in the synthesis of various organic compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored away from oxidizing agents, reducing agents, and bases . It is also recommended to avoid breathing dust and contact with skin and eyes . The compound’s action can also be influenced by the reaction conditions, such as temperature and the presence of other reactants .

Biologische Aktivität

4-Bromo-2-fluoro-5-hydroxybenzoic acid (CAS: 91659-18-6) is a halogenated benzoic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including bromination, fluorination, and hydroxylation of benzoic acid derivatives. The synthesis can be achieved through methodologies such as:

- Bromination : Utilizing bromine or brominating agents to introduce the bromine substituent.

- Fluorination : Employing fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Hydroxylation : Using hydroxylation techniques to introduce the hydroxyl group.

Antimicrobial Properties

Research indicates that halogenated benzoic acids exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogens in the structure enhances lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy .

Anti-inflammatory Effects

Compounds with similar structures have been studied for their anti-inflammatory properties. The hydroxyl group in this compound may contribute to the inhibition of pro-inflammatory cytokines, making it a candidate for further research in inflammatory diseases .

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of benzoic acids could inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways. Compounds with similar substitutions exhibited IC values in the low micromolar range against COX enzymes .

- Antitumor Activity : Some studies have suggested that halogenated benzoic acids can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. For example, compounds with bromine and fluorine substitutions showed promising results in inhibiting tumor growth in preclinical models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammatory processes.

- Membrane Disruption : The hydrophobic nature of halogenated compounds allows them to integrate into lipid membranes, potentially disrupting cellular integrity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to apoptosis.

Comparative Biological Activity Table

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | High | Yes | Moderate |

| 2-Fluoro-4-hydroxybenzoic acid | Low | Moderate | No |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Bromo-2-fluoro-5-hydroxybenzoic acid is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its functional groups facilitate reactions that lead to the formation of biologically active molecules.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the compound's utility in synthesizing novel anticancer agents. For instance, it has been used in the preparation of specific derivatives that exhibit significant inhibitory effects on cancer cell lines. The presence of the bromine and fluorine atoms enhances the compound's bioactivity by improving its interaction with biological targets.

Material Science

The compound is also employed in material science, particularly in the development of liquid crystals. The fluorinated structure allows for enhanced thermal stability and optical properties, making it suitable for applications in display technologies.

Case Study: Liquid Crystal Displays (LCDs)

Research indicates that this compound can be incorporated into liquid crystal formulations to improve their performance characteristics. Its ability to form mesogenic phases is crucial for developing high-quality LCDs, which require precise alignment and stability under varying temperatures.

Organic Synthesis

As a building block in organic synthesis, this compound serves as a precursor for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Anhydrous conditions | 85 |

| Coupling Reactions | Basic medium | 90 |

These reactions highlight the compound's versatility as a synthetic intermediate, allowing chemists to create complex molecular architectures efficiently.

Biochemical Research

In biochemical research, this compound has been explored as a potential immunoadjuvant. Its structural features may enhance immune responses when used in conjunction with antigens.

Case Study: Immunoadjuvant Development

In experimental models, formulations containing this compound have shown improved immunogenicity compared to traditional adjuvants. This suggests its potential use in vaccine development and therapeutic applications targeting infectious diseases.

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWYQJFRTMPNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.